molecular formula C24H25N3O3S B2610519 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 899754-26-8

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2610519
CAS No.: 899754-26-8
M. Wt: 435.54
InChI Key: FYVFTABIZSGDAM-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:

  • Benzofuro[3,2-d]pyrimidin-4-one scaffold: Provides a planar, aromatic system that may facilitate interactions with biological targets via π-π stacking or hydrogen bonding .
  • Thioether linkage (-S-): Connects the core to an acetamide moiety, enhancing conformational flexibility.
  • N-(3-ethylphenyl)acetamide group: The ethylphenyl substituent introduces moderate hydrophobicity, while the acetamide may engage in hydrogen-bonding interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with similar scaffolds (e.g., benzofuropyrimidines and thienopyrimidines) have shown activity as kinase inhibitors or anticancer agents .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-5-13-27-23(29)22-21(18-11-6-7-12-19(18)30-22)26-24(27)31-15-20(28)25-17-10-8-9-16(4-2)14-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVFTABIZSGDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing methods, and research findings, particularly focusing on its anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C27H23N3O5S
  • Molecular Weight : 501.56 g/mol

Structural Features

The compound features a benzofuro-pyrimidine core , a thioether linkage , and an acetamide functional group , which contribute to its biological activity. The presence of various functional groups enhances its pharmacokinetic properties and reactivity.

Structural FeatureDescription
Benzofuro-Pyrimidine CoreProvides a scaffold for biological activity
Thioether LinkageInvolves in nucleophilic substitutions
Acetamide GroupMay participate in hydrolysis or acylation reactions

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Method of Evaluation : MTT assay

Case Study Findings

A recent study reported the IC50 values of related compounds, indicating the potential effectiveness of benzofuro-pyrimidine derivatives:

CompoundCell LineIC50 Value (µM)
This compoundHeLa29
Similar Compound AMCF-773
Similar Compound BHeLa15.73

These findings suggest that the compound shows promising cytotoxic activity, particularly against the HeLa cell line.

The anticancer activity is hypothesized to arise from several mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It may disrupt the cell cycle, preventing cancer cells from dividing.
  • Interaction with Biological Targets : The unique structural features allow it to interact with specific proteins involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Benzofuro-Pyrimidine Core : Through multi-step reactions involving various reagents.
  • Thioether Formation : Utilizing thiol groups to create the thioether linkage.
  • Acetamide Functionalization : Introducing the acetamide group through acylation reactions.

Analytical Techniques

Characterization of the synthesized compound is performed using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure.
  • Mass Spectrometry : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and synthesis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target: 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide Benzofuro[3,2-d]pyrimidin 3-butyl, N-(3-ethylphenyl) Not Provided ~450 (estimated) Moderate lipophilicity (predicted logP ~3.5) due to alkyl/aryl groups .
2-{[3-(3-Methylbutyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidin 3-isopentyl, N-(3-CF3-phenyl) C26H25F3N4O3S 554.56 Higher logP (~4.2) due to CF3 group; enhanced metabolic stability .
2-((3-(3,5-Dimethoxybenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin 3-(3,5-dimethoxybenzyl), N-(6-CF3-benzothiazolyl) C25H21F3N4O4S3 594.64 Lower solubility due to benzothiazole; thieno core reduces π-π stacking potential .
2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin 3-benzyl, N-(3-methoxyphenyl) C22H19N3O3S2 437.53 pKa ~12.77; methoxy group improves solubility but reduces membrane permeability .

Structural and Functional Insights :

Core Modifications: Benzofuro vs.

Substituent Effects :

  • Alkyl Chains : The target’s 3-butyl group offers flexibility and moderate hydrophobicity, whereas 3-isopentyl () introduces steric bulk, possibly hindering binding .
  • Aryl Acetamide Groups : The 3-ethylphenyl group (target) balances hydrophobicity and steric demands, while 3-CF3-phenyl () or 3-methoxyphenyl () alter electronic profiles and solubility .

Synthesis and Yield :

  • The target compound’s synthesis likely involves a nucleophilic substitution between a 2-mercaptobenzofuropyrimidine and a bromoacetamide intermediate, similar to methods in (48% yield for a related compound) .
  • Palladium-catalyzed cross-coupling () is less relevant here but highlights alternative routes for complex arylations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the benzofuropyrimidinone core. Key steps include:

  • Cyclization : Reacting substituted benzofuran derivatives with thiourea or cyanamide under acidic conditions to form the pyrimidine ring .
  • Thioether linkage : Introducing the thiol group via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the N-(3-ethylphenyl)acetamide moiety . Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for cyclization) to improve yields .

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl group at C3, ethylphenyl at the acetamide). Aromatic protons in the benzofuropyrimidine core typically appear as doublets in δ 7.5–8.5 ppm .
  • Mass spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~500–550 Da).
  • X-ray crystallography : Resolve stereochemical ambiguities; however, suitable crystals may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer :

  • Systematic substitution : Modify the butyl (C3), thioether, or acetamide groups. For example:
  • Replace the butyl group with shorter/longer alkyl chains to assess hydrophobicity effects .
  • Substitute the 3-ethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to probe electronic effects .
    • Assays : Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structural changes with IC₅₀ values. Cross-validate with molecular docking simulations (AutoDock Vina) to identify binding interactions .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

Methodological Answer :

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Control experiments : Replicate studies using standardized protocols (e.g., cell lines with consistent passage numbers, fixed incubation times).
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of observed differences .

Critical Considerations

  • Toxicity profiling : Use hepatic (HepG2) and renal (HEK293) cell lines for preliminary cytotoxicity screening (MTT assay) .
  • In vivo models : For pharmacokinetic studies, administer the compound intravenously (1 mg/kg) in Sprague-Dawley rats; monitor plasma half-life via LC-MS/MS .

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